Cas no 23202-81-5 (Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside)
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside Chemical and Physical Properties
Names and Identifiers
-
- Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
- METHYL-5-DEOXY-2,3- O – ISOPROPYLIDENE-Β-D- RIBOFURANOSIDE
- (3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole
- AC1L3J4C
- AC1Q6Z6T
- A-d-ribofuranoside
- EINECS 245-485-1
- methyl 5-deoxy-2,3-o-isopropylidene-
- PubChem10783
- RNHBZJGMAYMLBE-WCTZXXKLSA-
- SureCN3459775
- Ribofuranoside,methyl 5-deoxy-2,3-O-isopropylidene-, b-D- (8CI)
- Furo[3,4-d]-1,3-dioxole, b-D-ribofuranoside deriv.
- A-D- ribofuranoside
- F20817
- 23202-81-5
- (3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
- Methyl-5-deoxy-2,3- O C isopropylidene-
- Methyl 5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside
- InChI=1/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1
- (3AR,4R,6r,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole
- AKOS006289288
- EC 245-485-1
- beta-D-Ribofuranoside, methyl 5-deoxy-2,3-O-(1-methylethylidene)-
- NS00011500
- MFCD08703329
- b-D-Ribofuranoside, methyl5-deoxy-2,3-O-(1-methylethylidene)-
- DTXSID20177783
- BS-16720
- SCHEMBL3459775
- RNHBZJGMAYMLBE-WCTZXXKLSA-N
- (3AR,4R,6R,6AR)-4-METHOXY-2,2,6-TRIMETHYL-TETRAHYDROFURO[3,4-D][1,3]DIOXOLE
- Methyl-5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside
-
- MDL: MFCD08703329
- Inchi: 1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1
- InChI Key: RNHBZJGMAYMLBE-WCTZXXKLSA-N
- SMILES: O1C(C)(C)O[C@H]2[C@H](OC)O[C@H](C)[C@@H]12
Computed Properties
- Exact Mass: 188.105
- Monoisotopic Mass: 188.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.9A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.11
- Boiling Point: 225.6 °C at 760 mmHg
- Flash Point: 88.6 °C
- Refractive Index: 1.465
- PSA: 36.92000
- LogP: 0.89770
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M825670-50mg |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside |
23202-81-5 | 50mg |
$ 136.00 | 2023-09-06 | ||
| TRC | M825670-100mg |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside |
23202-81-5 | 100mg |
$ 238.00 | 2023-09-06 | ||
| TRC | M825670-500mg |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside |
23202-81-5 | 500mg |
$ 943.00 | 2023-09-06 | ||
| Alichem | A159003205-1g |
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside |
23202-81-5 | 95% | 1g |
$386.88 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO856-250mg |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside |
23202-81-5 | 95+% | 250mg |
2049CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO856-100mg |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside |
23202-81-5 | 95+% | 100mg |
835CNY | 2021-05-07 | |
| Chemenu | CM100872-1g |
b-D-Ribofuranoside, methyl5-deoxy-2,3-O-(1-methylethylidene)- |
23202-81-5 | 95% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | D768755-5g |
ß-D-Ribofuranoside, methyl 5-deoxy-2,3-O-(1-methylethylidene)- |
23202-81-5 | 95+% | 5g |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D768755-10g |
-D-Ribofuranoside, methyl 5-deoxy-2,3-O-(1-methylethylidene)- |
23202-81-5 | 95+% | 10g |
$360 | 2023-09-04 | |
| abcr | AB511608- |
(3AR,4R,6r,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole; . |
23202-81-5 | €430.90 | 2023-04-18 |
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside Suppliers
Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Methyl-5-deoxy-2,3-O-isopropylidene-b-D-ribofuranoside
Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside: An Overview of Its Structure, Synthesis, and Applications
Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (CAS No. 23202-81-5) is a significant compound in the field of carbohydrate chemistry and pharmaceutical research. This compound is a derivative of ribose, a fundamental pentose sugar that plays a crucial role in various biological processes, including the formation of nucleic acids such as RNA. The introduction of the 5-deoxy and 2,3-O-isopropylidene functionalities imparts unique structural and chemical properties to this molecule, making it an important intermediate in the synthesis of nucleosides and other biologically active compounds.
The structure of Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside consists of a five-membered furanose ring with a methyl group attached to the anomeric carbon (C1). The 5-deoxy modification removes the hydroxyl group at the C5 position, while the 2,3-O-isopropylidene group forms a cyclic acetal between the hydroxyl groups at C2 and C3. This acetal protects these hydroxyl groups from unwanted reactions during synthetic processes, allowing for more controlled and selective transformations.
Recent advancements in carbohydrate chemistry have highlighted the importance of Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of modified nucleosides with enhanced pharmacological properties. These modified nucleosides have potential applications in antiviral and anticancer therapies, where their ability to selectively target specific cellular processes can lead to improved treatment outcomes.
The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside typically involves several steps. One common approach starts with the protection of ribose using isopropylidene chloride to form the 2,3-O-isopropylidene derivative. Subsequent deoxygenation at the C5 position can be achieved through various methods, such as treatment with boron tribromide or other deoxygenating agents. Finally, methylation at the anomeric carbon is accomplished using methyl iodide or another suitable methylating agent under appropriate conditions.
In addition to its role as a synthetic intermediate, Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside has been studied for its potential biological activities. Research has shown that this compound can exhibit anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate certain cellular pathways involved in inflammation and oxidative stress. These findings suggest that Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside may have therapeutic potential in treating conditions such as chronic inflammatory diseases and neurodegenerative disorders.
The stability and reactivity of Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside are also important considerations in its application. Studies have demonstrated that this compound is relatively stable under mild conditions but can undergo selective deprotection or further functionalization under more controlled environments. This versatility makes it a valuable building block in combinatorial chemistry and high-throughput screening for drug discovery.
In conclusion, Methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (CAS No. 23202-81-5) is a multifaceted compound with significant implications in both synthetic chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an essential intermediate in the synthesis of biologically active molecules with potential therapeutic applications. Ongoing research continues to uncover new avenues for its use, further solidifying its importance in the field of carbohydrate chemistry and drug development.
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